molecular formula C13H12N4O2S B2708618 (2E)-2-(benzenesulfonyl)-3-[(3-methyl-1H-pyrazol-5-yl)amino]prop-2-enenitrile CAS No. 1030385-94-4

(2E)-2-(benzenesulfonyl)-3-[(3-methyl-1H-pyrazol-5-yl)amino]prop-2-enenitrile

Cat. No.: B2708618
CAS No.: 1030385-94-4
M. Wt: 288.33
InChI Key: DGCSDBSLZRGFKT-FMIVXFBMSA-N
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Description

(2E)-2-(benzenesulfonyl)-3-[(3-methyl-1H-pyrazol-5-yl)amino]prop-2-enenitrile is an organic compound that features a benzenesulfonyl group, a pyrazolyl group, and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-(benzenesulfonyl)-3-[(3-methyl-1H-pyrazol-5-yl)amino]prop-2-enenitrile typically involves a multi-step process. One common method includes the following steps:

    Formation of the benzenesulfonyl intermediate: This step involves the sulfonation of benzene to form benzenesulfonyl chloride.

    Coupling with the pyrazolyl group: The benzenesulfonyl chloride is then reacted with 5-methyl-1H-pyrazole in the presence of a base to form the benzenesulfonyl-pyrazolyl intermediate.

    Addition of the nitrile group:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-(benzenesulfonyl)-3-[(3-methyl-1H-pyrazol-5-yl)amino]prop-2-enenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: The nitrile group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2E)-2-(benzenesulfonyl)-3-[(3-methyl-1H-pyrazol-5-yl)amino]prop-2-enenitrile has several applications in scientific research:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Materials Science: It is used in the development of novel materials with specific electronic or optical properties.

    Biological Research: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Industrial Applications: It is used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of (2E)-2-(benzenesulfonyl)-3-[(3-methyl-1H-pyrazol-5-yl)amino]prop-2-enenitrile involves its interaction with specific molecular targets. The benzenesulfonyl group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The nitrile group can form hydrogen bonds or coordinate with metal ions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    (E)-2-(benzenesulfonyl)-3-[(1H-pyrazol-3-yl)amino]prop-2-enenitrile: Similar structure but lacks the methyl group on the pyrazole ring.

    (E)-2-(benzenesulfonyl)-3-[(5-chloro-1H-pyrazol-3-yl)amino]prop-2-enenitrile: Similar structure but has a chlorine atom instead of a methyl group on the pyrazole ring.

Uniqueness

(2E)-2-(benzenesulfonyl)-3-[(3-methyl-1H-pyrazol-5-yl)amino]prop-2-enenitrile is unique due to the presence of the methyl group on the pyrazole ring, which can influence its chemical reactivity and biological activity. This structural feature can enhance its binding affinity to specific targets and improve its pharmacokinetic properties.

Properties

IUPAC Name

(E)-2-(benzenesulfonyl)-3-[(5-methyl-1H-pyrazol-3-yl)amino]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4O2S/c1-10-7-13(17-16-10)15-9-12(8-14)20(18,19)11-5-3-2-4-6-11/h2-7,9H,1H3,(H2,15,16,17)/b12-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGCSDBSLZRGFKT-FMIVXFBMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1)NC=C(C#N)S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NN1)N/C=C(\C#N)/S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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